tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate
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Overview
Description
tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a naphthalene ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-sulfamoylnaphthalene-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group in the naphthalene ring can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often require strong acids or bases, and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acids, while reduction of the nitro group can produce amines .
Scientific Research Applications
tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The naphthalene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: A simpler compound with similar protecting group properties.
N-(6-sulfamoylnaphthalen-2-yl)carbamate: Lacks the tert-butyl group but has similar biological activities.
tert-butyl N-(2-naphthyl)carbamate: Similar structure but without the sulfamoyl group.
Uniqueness
tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is unique due to the presence of both the tert-butyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research .
Properties
IUPAC Name |
tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-12-6-4-11-9-13(22(16,19)20)7-5-10(11)8-12/h4-9H,1-3H3,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYWNEXTEQWCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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